2,4,6,10,12,14-hexachloropentadecane

Description

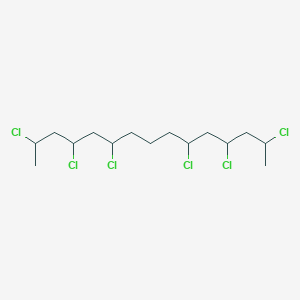

2,4,6,10,12,14-Hexachloropentadecane is a chlorinated alkane featuring a 15-carbon backbone (pentadecane) substituted with six chlorine atoms at positions 2, 4, 6, 10, 12, and 14.

Properties

IUPAC Name |

2,4,6,10,12,14-hexachloropentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26Cl6/c1-10(16)6-14(20)8-12(18)4-3-5-13(19)9-15(21)7-11(2)17/h10-15H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUODZXWGYJEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(CCCC(CC(CC(C)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872457 | |

| Record name | 2,4,6,10,12,14-Hexachloropentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Alkanes, C14-17, chloro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85535-85-9 | |

| Record name | Alkanes, C14-17, chloro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkanes, C14-17, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROIL 1048 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR6L4Z4XVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,10,12,14-hexachloropentadecane typically involves the chlorination of pentadecane. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The process can be summarized as follows:

Chlorination Reaction: Pentadecane is reacted with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures.

Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50°C to 150°C, depending on the desired degree of chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors where pentadecane is continuously fed and reacted with chlorine gas. The process is optimized to ensure maximum yield and purity of the final product. The reaction mixture is then subjected to distillation to separate and purify the desired chlorinated product.

Chemical Reactions Analysis

Types of Reactions

2,4,6,10,12,14-hexachloropentadecane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.

Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of compounds with different functional groups replacing chlorine atoms.

Reduction: Formation of less chlorinated hydrocarbons.

Oxidation: Formation of chlorinated alcohols or acids.

Scientific Research Applications

Environmental Applications

1. Pesticide Development:

- The compound has been investigated as a potential pesticide due to its insecticidal properties. Studies have shown that chlorinated hydrocarbons can disrupt the nervous systems of insects, leading to their mortality. Research indicates that 2,4,6,10,12,14-hexachloropentadecane exhibits effective toxicity against certain pest species .

2. Soil Remediation:

- Due to its chemical stability and persistence in the environment, this compound has been studied for its role in soil remediation processes. Researchers are exploring its use in bioremediation strategies aimed at degrading chlorinated compounds in contaminated soils .

Toxicological Studies

1. Human Health Risks:

- Toxicological evaluations have highlighted the potential health risks associated with exposure to this compound. Animal studies have indicated that high levels of exposure can lead to adverse effects on the liver and immune system .

2. Ecotoxicology:

- The compound has been assessed for its ecological impact. It is known to be highly toxic to aquatic organisms and has been linked to bioaccumulation in food chains. Studies indicate that it poses significant risks to wildlife and ecosystems when released into the environment .

Industrial Applications

1. Polymer Production:

- In materials science, this compound has been explored as an additive in polymer production. Its properties can enhance the thermal stability and flame retardancy of polymers used in various applications .

2. Analytical Chemistry:

- The compound is utilized as a standard reference material in analytical chemistry for calibrating instruments used in detecting chlorinated compounds. Its unique chemical profile allows for accurate quantification in environmental samples .

Case Study 1: Pesticide Efficacy

A study conducted on agricultural pests demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls. The study highlighted its potential as an effective pest management tool while also noting the need for careful regulation due to toxicity concerns.

Case Study 2: Soil Remediation

Research evaluating soil remediation techniques found that bioremediation strategies incorporating this compound were effective in degrading other chlorinated hydrocarbons present in contaminated sites. The study underscored the importance of understanding the compound's degradation pathways for successful remediation efforts.

Mechanism of Action

The mechanism of action of 2,4,6,10,12,14-hexachloropentadecane involves its interaction with biological membranes and enzymes. The compound’s lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. Additionally, it can interact with enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but its effects are believed to be related to its chlorinated structure and hydrophobicity.

Comparison with Similar Compounds

Structural and Functional Differences

- This compound : A linear alkane with chlorine substituents. Such compounds exhibit moderate hydrophobicity and are less prone to bioaccumulation compared to aromatic analogs .

- Hexachlorocyclohexanes (HCHs) : Cyclohexane derivatives with six chlorines (e.g., 1,2,3,4,5,6-hexachlorocyclohexane, CAS 608-73-1). HCH isomers like γ-HCH (lindane) are historically used as pesticides but banned due to neurotoxicity and environmental persistence .

- Hexachlorodibenzo-p-dioxins (HCDDs) : Aromatic systems (e.g., CAS 34465-46-8) with extreme toxicity, acting as persistent organic pollutants (POPs) that disrupt endocrine systems even at trace levels .

- Hexachlorocyclopentadiene (CAS 77-47-4): A cyclic diene used in pesticide synthesis, known for its reactivity and role in forming more complex chlorinated compounds .

Environmental and Toxicological Profiles

Regulatory and Industrial Relevance

- This compound: Not explicitly regulated in the provided evidence, though chlorinated alkanes may fall under broader regulations for chlorinated paraffins.

- HCHs and HCDDs : Strictly regulated under international treaties (e.g., Stockholm Convention) due to confirmed ecological and health risks .

- Hexachlorocyclopentadiene : Monitored under EPA guidelines (Reference ID 6494) for its role in synthesizing hazardous substances .

Biological Activity

2,4,6,10,12,14-Hexachloropentadecane (HCP) is a chlorinated hydrocarbon that has been studied for its potential biological activities and toxicological effects. This compound belongs to a class of persistent organic pollutants (POPs) and has raised concerns due to its environmental persistence and bioaccumulation in living organisms. This article reviews the biological activity of HCP based on existing literature, including case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H6Cl6 and a molecular weight of approximately 406.8 g/mol. The structure consists of a long carbon chain with multiple chlorine substitutions which contribute to its hydrophobic nature and resistance to degradation.

Toxicological Effects

Research indicates that HCP exhibits significant toxicological effects on various biological systems:

- Neurotoxicity : HCP has been implicated in neurotoxic effects similar to other chlorinated compounds. Studies have shown that exposure can lead to alterations in neurotransmitter levels and neurobehavioral changes in animal models .

- Endocrine Disruption : HCP has been identified as an endocrine disruptor, affecting hormonal balance and reproductive health in exposed organisms. This is particularly concerning for aquatic life where HCP accumulation can disrupt reproductive cycles .

- Immunotoxicity : Evidence suggests that HCP can impair immune function in mammals. Exposure has been linked to reduced immune responses and increased susceptibility to infections .

Case Studies

Several case studies have documented the effects of HCP exposure:

- Case Study 1 : A study on the impact of HCP on fish populations revealed significant declines in reproductive success and increased mortality rates in contaminated environments. The study highlighted the compound's bioaccumulation in aquatic food webs .

- Case Study 2 : Research involving laboratory rodents showed that chronic exposure to HCP resulted in behavioral changes indicative of neurotoxicity, including altered locomotion and anxiety-like behaviors .

The biological activity of HCP can be attributed to several mechanisms:

- Oxidative Stress : HCP induces oxidative stress in cells, leading to cellular damage and apoptosis. This mechanism is particularly relevant in liver and brain tissues where detoxification processes are critical .

- Receptor Interaction : HCP may interact with various receptors involved in neurotransmission and hormonal regulation, contributing to its neurotoxic and endocrine-disrupting properties .

Summary of Key Studies

A summary of significant findings from various studies on the biological activity of HCP is presented below:

Q & A

Basic Research Questions

Q. What are the recommended solvent systems for synthesizing or purifying 2,4,6,10,12,14-hexachloropentadecane, and how do they influence reaction efficiency?

- Methodological Answer: Chlorinated alkanes like hexachloropentadecane often require polar aprotic solvents (e.g., dichloromethane) for synthesis due to their ability to stabilize intermediates. For purification, fractional crystallization using methanol–water mixtures (MeOH-P&T) is effective, as seen in analogous pentadecane derivatives . Solvent choice should balance solubility and halogen stability; inert atmospheres may be needed to prevent dechlorination.

Q. How should researchers apply IUPAC nomenclature rules to confirm the structural accuracy of this compound?

- Methodological Answer: Begin by identifying the parent chain (pentadecane, C15) and numbering substituents to achieve the lowest possible locants for chlorine atoms. Cross-validate using computational tools (e.g., ChemDraw) and compare with published analogs like 3-ethyl-6-(1-methylethyl)-2,4-dimethyldodecane to ensure consistency in branching and substituent placement .

Q. What safety protocols are critical when handling highly chlorinated alkanes in laboratory settings?

- Methodological Answer: Refer to safety frameworks for structurally similar compounds (e.g., hexadecamethylheptadecane), which mandate fume hoods, nitrile gloves, and spill containment measures. Monitor for acute toxicity via inhalation/contact, and dispose of waste through halogen-specific protocols . Safety data sheets (SDS) for hexachloroethane (CAS 67-72-1) provide additional guidance on emergency response .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for this compound across different studies?

- Methodological Answer: Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., soil pH, microbial activity). Use gas chromatography–mass spectrometry (GC-MS) under standardized conditions to compare degradation rates. Reference frameworks for hexachlorocyclopentadiene (CAS 77-47-4) highlight the importance of longitudinal data and controlled abiotic/biotic factors .

Q. What advanced spectroscopic or crystallographic methods are suitable for characterizing the stereochemistry of hexachloropentadecane?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is optimal for resolving chlorine substituent positions, as demonstrated in studies of N,N,2,4,6-pentamethylanilinium complexes . Complement with nuclear magnetic resonance (NMR) spectroscopy, particularly -DEPTOpt to assign carbons adjacent to chlorine atoms .

Q. How should researchers design experiments to assess the bioaccumulation potential of hexachloropentadecane in aquatic ecosystems?

- Methodological Answer: Use partition coefficient models (log ) based on octanol-water systems, calibrated against hexachloroethane (log = 4.1). Conduct in vivo trials with model organisms (e.g., Daphnia magna), measuring bioconcentration factors (BCF) over 28-day exposure periods. Cross-reference with Protective Action Criteria (PAC) thresholds for hexachloropropene (PAC-3: 0.35 mg/m³) to estimate ecological risk .

Q. What statistical approaches are recommended for analyzing dose-response relationships in hexachloropentadecane toxicity studies?

- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use ANOVA with post hoc Tukey tests to compare treatment groups. For reproducibility, adopt open-data practices by depositing raw datasets in repositories like Zenodo, ensuring de-identification aligns with GDPR/IRB standards .

Data Analysis & Reproducibility

Q. How can researchers address variability in chromatographic retention times when quantifying hexachloropentadecane in environmental samples?

- Methodological Answer: Standardize GC-MS methods using internal standards (e.g., deuterated decachlorobiphenyl). Optimize column temperature gradients and carrier gas flow rates to minimize drift. Validate with spiked recovery experiments (85–115% acceptable range) and report relative standard deviations (RSD < 5%) .

Q. What strategies ensure robust peer review of structural assignments for novel chlorinated alkanes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.